REACTION_SMILES
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[Al+3:23].[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH2:10][N:11]([c:14]2[cH:15][c:16]([CH:20]=[O:21])[cH:17][cH:18][cH:19]2)[CH2:12][CH2:13]1.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[H-:22].[H-:25].[H-:26].[H-:27].[Li+:24]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH2:10][N:11]([c:14]2[cH:15][c:16]([CH2:20][OH:21])[cH:17][cH:18][cH:19]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2cccc(C=O)c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2cccc(CO)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |